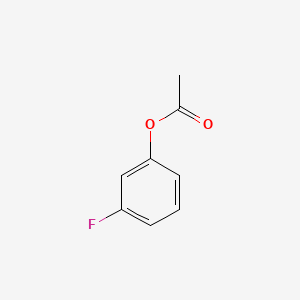

3-Fluorophenyl acetate

Descripción

The exact mass of the compound 1-Acetoxy-3-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3-fluorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWZWMGUTKRLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220382 | |

| Record name | 1-Acetoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-83-7 | |

| Record name | Phenol, 3-fluoro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetoxy-3-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorophenyl acetate

CAS Number: 701-83-7

This technical guide provides a comprehensive overview of 3-Fluorophenyl acetate, a key chemical intermediate in various industrial applications, particularly in the synthesis of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference |

| CAS Number | 701-83-7 | N/A |

| Molecular Formula | C₈H₇FO₂ | N/A |

| Molecular Weight | 154.14 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 196-197 °C | N/A |

| Density | 1.18 g/cm³ | N/A |

| Refractive Index | 1.481 | N/A |

| Solubility | Insoluble in water, soluble in organic solvents. | N/A |

Synthesis of this compound

The most common method for the synthesis of this compound is the esterification of 3-fluorophenol with acetic anhydride. This reaction is typically carried out in the presence of a catalytic amount of acid or base.

Experimental Protocol: Esterification of 3-Fluorophenol

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-Fluorophenol

-

Acetic anhydride

-

Concentrated Sulfuric Acid (as catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 equivalent of 3-fluorophenol.

-

Add 1.2 equivalents of acetic anhydride to the flask.

-

Slowly add a catalytic amount (e.g., 3-4 drops) of concentrated sulfuric acid to the reaction mixture while stirring.

-

Heat the mixture to reflux (approximately 80-100 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel and add diethyl ether to dilute the product.

-

Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data.

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | Aromatic protons (4H) will appear as multiplets in the range of δ 7.0-7.5 ppm. The methyl protons (3H) of the acetate group will appear as a singlet around δ 2.3 ppm. |

| ¹³C NMR | The carbonyl carbon of the ester will be observed around δ 169 ppm. The aromatic carbons will appear in the range of δ 110-165 ppm, with the carbon attached to the fluorine showing a characteristic splitting pattern due to C-F coupling. The methyl carbon will be around δ 21 ppm. |

| FT-IR (cm⁻¹) | A strong absorption band around 1765 cm⁻¹ corresponding to the C=O stretching of the ester. C-O stretching bands will be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching will be seen around 3000-3100 cm⁻¹, and C-F stretching will appear in the 1100-1200 cm⁻¹ range. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) will be observed at m/z 154. A prominent fragment ion at m/z 112 is expected, corresponding to the loss of the acetyl group (CH₂=C=O). Another significant peak at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺. |

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug molecules.

Role in the Synthesis of Tapinarof

A notable application of fluorinated phenyl derivatives is in the synthesis of drugs like Tapinarof. Tapinarof is an FDA-approved topical treatment for plaque psoriasis. While this compound itself is not a direct precursor, the 3-fluorophenyl moiety is a key structural feature of related intermediates used in its synthesis. The synthesis of Tapinarof involves the coupling of a resorcinol derivative with a halogenated stilbene precursor, where the fluorinated phenyl ring plays a vital role in the molecule's biological activity.

Tapinarof Signaling Pathway

Tapinarof functions as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The activation of AhR by Tapinarof leads to the modulation of gene expression, resulting in anti-inflammatory and skin barrier-normalizing effects.

Tapinarof's Mechanism of Action via AhR Signaling

Caption: Simplified signaling pathway of Tapinarof via the Aryl Hydrocarbon Receptor.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| Safety Information | Details |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

This guide provides essential technical information on this compound for professionals in the chemical and pharmaceutical industries. For more detailed information, consulting peer-reviewed literature and safety data sheets is recommended.

Core Properties of 3-Fluorophenyl Acetate

An In-depth Technical Guide to 3-Fluorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in pharmaceutical and chemical synthesis. This document outlines its physicochemical properties, experimental protocols for its synthesis, and its role in the development of bioactive molecules.

This compound is a colorless to almost colorless clear liquid.[1] Its key quantitative properties are summarized in the table below, providing a valuable resource for researchers in designing and executing experiments.

| Property | Value | Reference |

| Molecular Weight | 154.14 g/mol | [1] |

| Chemical Formula | C₈H₇FO₂ | [1] |

| Density | 1.147 g/mL at 25 °C | [2] |

| Boiling Point | 77-78 °C at 13 mmHg | [2] |

| Refractive Index | n20/D 1.4800 | [2] |

| Flash Point | 75.6 °C (closed cup) | [2] |

| CAS Number | 701-83-7 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis of this compound: Experimental Protocols

This compound is primarily synthesized through the esterification of 3-fluorophenol. Two common methods are detailed below.

Method 1: Transesterification with an Acetate Ester

This protocol is adapted from a method for a similar compound and involves the reaction of 3-fluorophenol with an unsaturated acetate ester in the presence of a catalyst.

Materials:

-

3-Fluorophenol

-

Vinyl acetate (or another suitable acetate ester)

-

Potassium carbonate (or another suitable base catalyst)

-

Solvent (optional, e.g., toluene)

-

Apparatus: Three-necked flask, thermometer, mechanical stirrer, reflux condenser

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-fluorophenol and vinyl acetate (a typical molar ratio is 1:1.1 to 1:1.5).

-

Add a catalytic amount of potassium carbonate (typically 2-10% by weight of the 3-fluorophenol).

-

Heat the reaction mixture to a temperature between 60-90°C with continuous stirring.

-

The reaction is monitored for completion (typically 1-5 hours) by a suitable method like gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration.

-

The resulting liquid is purified by vacuum distillation to yield this compound.

Method 2: Acetylation with Acetic Anhydride

This is a general and widely used method for the acetylation of phenols.

Materials:

-

3-Fluorophenol

-

Acetic anhydride

-

Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)

-

Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorophenol in a suitable solvent like dichloromethane or use neat reactants.

-

Slowly add acetic anhydride (typically 1.1-1.5 equivalents) to the solution. If a catalyst is used, it should be added at this stage.

-

If pyridine is used as a catalyst, it can also serve as the solvent. The reaction is often exothermic and may require cooling.

-

The reaction mixture is stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed. This can be achieved by washing the reaction mixture with water and a mild base like sodium bicarbonate solution in a separatory funnel.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of the final bioactive molecule.

It serves as a key intermediate in the synthesis of a variety of more complex molecules, including:

-

Pharmaceuticals: Used in the development of novel drugs, including anti-inflammatory agents and analgesics.[1]

-

Agrochemicals: Incorporated into the synthesis of new pesticides and herbicides.[1]

-

Specialty Chemicals: Utilized in the creation of advanced materials and as a reagent in analytical chemistry.[1]

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 3-Fluorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenyl acetate is a fluorinated aromatic ester that serves as a versatile building block in organic synthesis and holds significant importance in the fields of pharmaceutical and materials science. The introduction of a fluorine atom onto the phenyl ring imparts unique electronic properties that can enhance the reactivity, selectivity, and metabolic stability of derivative compounds. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its application in drug development, particularly as a precursor for kinase inhibitors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 77-78 °C at 13 mmHg | [2] |

| Density | 1.147 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4800 | [2] |

| CAS Number | 701-83-7 | [1][2] |

| Synonyms | Acetic acid 3-fluorophenyl ester, 1-Acetoxy-3-fluorobenzene | [1] |

Synthesis of this compound

This compound is commonly synthesized via the esterification of 3-fluorophenol with acetic anhydride. This method is efficient and proceeds with high yield under relatively mild conditions.

Experimental Protocol: Esterification of 3-Fluorophenol

Materials:

-

3-Fluorophenol

-

Acetic anhydride

-

Pyridine (catalyst)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenol (1.0 equivalent) in diethyl ether.

-

To this solution, add pyridine (1.2 equivalents) and cool the mixture in an ice bath to 0 °C.

-

Slowly add acetic anhydride (1.1 equivalents) to the cooled solution with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. Below is a summary of the expected data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | td | 1H | Ar-H |

| ~7.00 | ddd | 1H | Ar-H |

| ~6.90 | ddd | 1H | Ar-H |

| ~6.85 | ddd | 1H | Ar-H |

| ~2.30 | s | 3H | -C(O)CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C=O |

| ~163.0 (d, J ≈ 245 Hz) | C-F |

| ~151.0 (d, J ≈ 10 Hz) | C-O |

| ~130.5 (d, J ≈ 9 Hz) | Ar-CH |

| ~117.0 (d, J ≈ 2 Hz) | Ar-CH |

| ~112.0 (d, J ≈ 22 Hz) | Ar-CH |

| ~108.5 (d, J ≈ 25 Hz) | Ar-CH |

| ~21.0 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~1765 | Strong | C=O Stretch (Ester) |

| ~1610, 1590, 1490 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | C-F Stretch |

| ~1190, 1150 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 154 | Molecular Ion [M]⁺ |

| 112 | [M - CH₂CO]⁺ (Loss of ketene) |

| 83 | [C₆H₄F]⁺ |

Applications in Drug Development

The incorporation of fluorine into drug candidates can significantly improve their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate in the synthesis of more complex fluorinated molecules for pharmaceutical applications.

Precursor to Kinase Inhibitors

A notable application of fluorophenyl-containing scaffolds is in the development of kinase inhibitors for cancer therapy. For instance, derivatives of fluorophenylacetic acid, which can be synthesized from this compound, have been used to create potent inhibitors of Aurora Kinase B (AURKB). AURKB is a crucial regulator of mitosis, and its overexpression is common in many cancers.

Caption: Role of Aurora Kinase B in cell division and its inhibition.

Overexpression of Aurora B Kinase (AURKB) is a feature of many aggressive cancers and contributes to uncontrolled cell division.[3] Small molecule inhibitors, whose synthesis can incorporate a 3-fluorophenyl moiety derived from this compound, can block the ATP-binding site of AURKB.[3] This inhibition prevents the phosphorylation of downstream targets like Histone H3, leading to errors in chromosome segregation and ultimately inducing apoptosis in cancer cells.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. Store in a cool, well-ventilated area away from sources of ignition. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties. Its utility in organic synthesis, particularly for the introduction of a fluorophenyl group, makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The detailed protocols and spectroscopic data provided in this guide serve as a practical resource for its synthesis, characterization, and application in the development of novel therapeutic agents.

References

- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluorophenyl acetate physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Fluorophenyl Acetate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 701-83-7), a versatile chemical intermediate with significant applications in pharmaceutical development, agrochemical formulation, and organic synthesis.[1] This document details its core physicochemical properties, synthesis methodologies, key applications, and essential safety and handling protocols. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights to support advanced research and development initiatives.

Introduction and Significance

This compound, also known as acetic acid 3-fluorophenyl ester, is an organofluorine compound that has garnered considerable attention in the scientific community.[1] The introduction of a fluorine atom onto the phenyl ring imparts unique electronic properties to the molecule, enhancing reactivity and selectivity in various chemical transformations.[1] This makes it an invaluable building block in medicinal chemistry for synthesizing complex, biologically active molecules.[1] Its stability and relative ease of handling further cement its utility in both laboratory and industrial settings.[1] Consequently, this compound serves as a crucial intermediate in the development of novel pharmaceuticals, agrochemicals, and specialty materials, where its incorporation can lead to improved efficacy and desirable pharmacokinetic profiles.[1]

Physicochemical and Spectroscopic Profile

The distinct physical and chemical characteristics of this compound are fundamental to its application in synthesis and material science.

Chemical Structure

The molecular structure consists of an acetate group attached to a benzene ring substituted with a fluorine atom at the meta (3-) position.

References

3-Fluorophenyl Acetate: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

<

Introduction

3-Fluorophenyl acetate is a versatile fluorinated aromatic compound that serves as a crucial building block in various chemical syntheses.[1] Its unique structural features, imparted by the fluorine substituent, make it an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive technical overview of this compound, covering its structure, properties, synthesis, analytical characterization, and applications, with a particular focus on its role in drug discovery and development.

PART 1: Core Directive - Structure and Properties

The foundational aspect of understanding any chemical entity lies in its structure and resulting physicochemical properties. This compound, with the chemical formula C₈H₇FO₂, consists of a phenyl ring substituted with a fluorine atom at the meta-position and an acetate group.[1] The presence and position of the fluorine atom significantly influence the molecule's electronic distribution, reactivity, and biological activity when incorporated into larger molecules.

Physicochemical Properties

A clear understanding of the physical and chemical properties is paramount for its effective use in experimental design and process development.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 77-78 °C at 13 mmHg | |

| Density | 1.147 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4800 | |

| CAS Number | 701-83-7 | [1] |

PART 2: Scientific Integrity & Logic - Synthesis and Characterization

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-fluorophenol with an acetylating agent, such as acetic anhydride or acetyl chloride. A common laboratory-scale procedure is outlined below.

Experimental Protocol: Esterification of 3-Fluorophenol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluorophenol in a suitable aprotic solvent like dichloromethane or diethyl ether.

-

Base Addition: Add a stoichiometric equivalent of a base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction.

-

Acetylation: Slowly add a slight excess (1.1-1.2 equivalents) of acetic anhydride to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-fluorophenol) is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acetic anhydride and acetic acid, followed by a wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.

References

3-Fluorophenyl Acetate: A Technical Overview of Its Role as a Putative Substrate for Serine Hydrolases

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

3-Fluorophenyl acetate is a synthetic organic compound that has found utility as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its mechanism of action at a molecular level is not extensively documented in publicly available literature. However, based on its chemical structure as a phenyl acetate derivative, its primary anticipated biological activity is as a substrate for various hydrolytic enzymes, particularly serine hydrolases. This technical guide synthesizes the available information to provide a comprehensive overview of the theoretical mechanism of action of this compound, its potential enzymatic targets, and the experimental approaches used to study such interactions.

Core Mechanism of Action: Enzymatic Hydrolysis

The principal mechanism of action of this compound within a biological system is presumed to be its hydrolysis by esterases, a major class of serine hydrolases. This reaction involves the cleavage of the ester bond to yield 3-fluorophenol and acetic acid.

Putative Enzymatic Targets

Based on substrate analogy to other phenyl acetates, the following enzyme classes are the most likely to catalyze the hydrolysis of this compound:

-

Carboxylesterases (CESs): These are a major family of serine hydrolases responsible for the metabolism of a wide range of ester-containing drugs and xenobiotics. Human liver microsomes are a rich source of CESs, such as hCE1 and hCE2, which exhibit broad substrate specificity.[1][2]

-

Cholinesterases:

-

Acetylcholinesterase (AChE): Primarily known for its role in terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine, AChE can also hydrolyze other small ester-containing molecules.[3]

-

Butyrylcholinesterase (BChE): Found in plasma and various tissues, BChE has a broader substrate specificity than AChE and is known to hydrolyze a variety of ester-containing compounds.

-

-

Other Serine Hydrolases: The serine hydrolase superfamily is vast, and other members with esterase activity could potentially hydrolyze this compound. Activity-based protein profiling (ABPP) with specific probes is a powerful technique to identify such enzymes in complex biological samples.[4][5][6][7]

Visualization of the Putative Hydrolytic Pathway

The following diagram illustrates the proposed enzymatic hydrolysis of this compound.

Quantitative Data

Experimental Protocols

While specific protocols for this compound are not available, the following are detailed methodologies for key experiments that would be employed to characterize its mechanism of action.

Protocol 1: Determination of Enzymatic Hydrolysis using Spectrophotometry

This protocol describes a general method to measure the hydrolysis of an aryl acetate, which produces a chromogenic phenolate product upon hydrolysis.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound hydrolysis by a purified esterase.

Materials:

-

Purified enzyme (e.g., human recombinant carboxylesterase, acetylcholinesterase).

-

This compound stock solution (in a minimal amount of organic solvent like acetonitrile or DMSO).

-

Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).

-

UV-Vis spectrophotometer with temperature control.

-

96-well UV-transparent microplates.

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the reaction buffer to create a range of substrate concentrations.

-

Add a fixed amount of the purified enzyme solution to each well of the microplate.

-

Initiate the reaction by adding the different concentrations of the this compound solution to the wells.

-

Immediately place the microplate in the spectrophotometer and monitor the increase in absorbance at a wavelength corresponding to the formation of the 3-fluorophenolate ion (the exact wavelength would need to be determined experimentally, typically around 270-290 nm).

-

Record the initial reaction rates (V0) from the linear portion of the absorbance versus time plots.

-

Plot the initial rates (V0) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: Metabolic Stability Assay in Liver Microsomes

This protocol is used to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s and carboxylesterases.

Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.

Materials:

-

This compound.

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Acetonitrile (for reaction termination).

-

Internal standard for LC-MS/MS analysis.

-

LC-MS/MS system.

Procedure:

-

Pre-warm the liver microsomes and the NADPH regenerating system to 37°C.

-

In a series of microcentrifuge tubes, add the liver microsomes and this compound at a final concentration typically between 1-10 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the regenerating system.

-

Incubate the reactions at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

-

Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t1/2) can be calculated as 0.693/k.

Logical Workflow for Characterizing the Mechanism of Action

The following diagram outlines a logical workflow for the comprehensive characterization of the mechanism of action of this compound.

Conclusion

While this compound is primarily recognized as a chemical intermediate, its structural features strongly suggest that its primary biological interaction would be as a substrate for serine hydrolases, leading to its hydrolysis into 3-fluorophenol and acetic acid. The lack of specific quantitative data in the current literature highlights an area for future research. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers to systematically investigate and characterize the mechanism of action of this compound and similar ester-containing compounds. Such studies would be invaluable for a more complete understanding of its potential biological effects and for the development of novel therapeutics and other bioactive molecules.

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3D-QSAR analysis of a new type of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mttlab.eu [mttlab.eu]

- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

3-Fluorophenyl acetate applications in organic synthesis

An In-depth Technical Guide to the Applications of 3-Fluorophenyl Acetate in Organic Synthesis

Abstract

This compound (3-FPA) is a versatile chemical intermediate whose significance in modern organic synthesis is both nuanced and profound. Characterized by the strategic placement of a fluorine atom on the phenyl ring and a readily cleavable acetate group, 3-FPA serves not as a direct participant in high-energy transformations but as a stable, reliable precursor to the highly valuable building block, 3-fluorophenol. The presence of fluorine imparts unique electronic properties that can enhance the biological activity, metabolic stability, and binding affinity of target molecules, making fluorinated synthons highly sought after in pharmaceutical and agrochemical development.[1][2] This guide provides an in-depth exploration of 3-FPA's primary role as a protected phenol, detailing its deprotection and subsequent conversion into reactive intermediates for advanced cross-coupling reactions. We will dissect the underlying mechanisms, provide field-proven experimental protocols, and present a logical framework for its strategic implementation in complex synthetic pathways.

Introduction: The Strategic Value of this compound

This compound, with CAS Number 701-83-7, is an aromatic ester that combines the stability of an acetate protecting group with the influential electronic effects of a meta-positioned fluorine atom. While seemingly a simple molecule, its utility lies in its capacity to mask a reactive phenol group, allowing for synthetic manipulations on other parts of a molecule before its strategic unmasking.

The true value of the 3-fluorophenyl moiety is rooted in the unique properties of fluorine in medicinal chemistry. Fluorine's high electronegativity and small size allow it to act as a "super-hydrogen," subtly altering a molecule's conformation, pKa, and metabolic profile without significantly increasing its steric bulk.[2] Its incorporation can block sites of metabolic oxidation and enhance binding to target proteins, making fluorinated compounds central to the design of modern therapeutics and agrochemicals.[1] 3-FPA, therefore, is a key entry point into this chemical space, providing a stable and easily handled source of the 3-fluorophenol core.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 701-83-7 | |

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 77-78 °C / 13 mmHg | |

| Density | 1.147 g/mL at 25 °C |

Core Synthetic Application: A Masked Precursor to 3-Fluorophenol

The primary and most critical application of 3-FPA in organic synthesis is its function as a protected form of 3-fluorophenol. The acetate group is a robust protecting group, stable to a wide range of non-hydrolytic conditions, yet it can be cleaved cleanly and efficiently when desired. This two-step logic—protect, then deprotect—is fundamental to its utility.

Workflow: From 3-FPA to Advanced Intermediates

The synthetic journey using 3-FPA typically follows a clear, logical progression. The acetate is first removed to reveal the phenol, which is then activated for more complex, bond-forming reactions like palladium-catalyzed cross-coupling.

Caption: Synthetic utility workflow of this compound.

Mechanism: Saponification (Base-Catalyzed Hydrolysis)

The deprotection of 3-FPA is most commonly achieved via saponification, a base-catalyzed hydrolysis of the ester. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the acetate group.

-

Nucleophilic Attack: The hydroxide ion (from NaOH or KOH) attacks the carbonyl carbon.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The carbonyl double bond reforms, expelling the 3-fluorophenoxide ion as the leaving group.

-

Protonation: The 3-fluorophenoxide is protonated during aqueous workup to yield the final 3-fluorophenol product.

Experimental Protocol 1: Hydrolysis of this compound

This protocol describes a standard, reliable method for generating 3-fluorophenol.

Materials:

-

This compound (1.0 eq)

-

Methanol (or Ethanol)

-

Sodium hydroxide (NaOH, 1.5 eq)

-

Deionized water

-

Hydrochloric acid (HCl, 2M)

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound and methanol (approx. 0.2 M concentration).

-

Base Addition: While stirring, add a solution of sodium hydroxide in water.

-

Heating: Attach a condenser and heat the mixture to reflux (approx. 65-70 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 2M HCl until the pH is approximately 6-7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 3-fluorophenol can be purified further by column chromatography or distillation if necessary.

Gateway to Palladium-Catalyzed Cross-Coupling Reactions

Aryl acetates are generally poor substrates for direct palladium-catalyzed cross-coupling. The true power of 3-FPA is realized when its deprotected product, 3-fluorophenol, is converted into a superior coupling partner, such as an aryl triflate (trifluoromethanesulfonate). Aryl triflates are highly reactive towards the oxidative addition step in palladium catalytic cycles, making them excellent substitutes for aryl halides.[3][4]

From Phenol to Triflate: The Activation Step

The conversion of 3-fluorophenol to 3-fluorophenyl triflate is a straightforward reaction using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine.

Reaction: 3-FC₆H₄OH + (CF₃SO₂)₂O → 3-FC₆H₄OSO₂CF₃

This transformation converts the poor -OH leaving group into the excellent -OTf leaving group, priming the molecule for a host of powerful C-C, C-N, and C-O bond-forming reactions.[5]

Application Example: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating biaryl structures. 3-Fluorophenyl triflate is an excellent substrate for this reaction.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol 2: Two-Step Synthesis of a 3-Fluorobiaryl via Suzuki Coupling

This protocol outlines the conversion of 3-FPA to a biaryl product.

Step A: Triflation of 3-Fluorophenol

-

Setup: In an oven-dried, nitrogen-flushed flask, dissolve 3-fluorophenol (obtained from Protocol 1) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add pyridine (1.5 eq) dropwise.

-

Triflic Anhydride Addition: Add triflic anhydride (1.2 eq) dropwise. The reaction is often exothermic. Maintain the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours.

-

Workup: Quench the reaction with water. Extract with DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. The crude 3-fluorophenyl triflate is often used directly in the next step.

Step B: Suzuki-Miyaura Coupling

-

Setup: To a flask, add the crude 3-fluorophenyl triflate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., Toluene or Dioxane).

-

Base Addition: Add an aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Heating: Degas the mixture (e.g., by bubbling nitrogen through it for 15 minutes), then heat to 80-100 °C under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purification: Wash, dry, and concentrate the organic layers. Purify the resulting biaryl product by flash column chromatography.

Conclusion: A Strategically Important Intermediate

This compound is a quintessential example of a strategic precursor in organic synthesis. Its value is not in its intrinsic reactivity but in its role as a stable, masked equivalent of 3-fluorophenol. By enabling the protection and subsequent, timed deprotection of a key phenolic hydroxyl group, it provides chemists with the operational flexibility needed to build complex molecular architectures. The conversion of the resulting phenol to a highly reactive triflate unlocks access to powerful palladium-catalyzed cross-coupling reactions, making 3-FPA an indispensable entry point for the synthesis of fluorinated biaryls, ethers, and amines that are central to the development of next-generation pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Applications of 3-Fluorophenyl Acetate in Pharmaceutical Development

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design. Organofluorine compounds frequently exhibit enhanced metabolic stability, improved bioavailability, and modulated physicochemical properties, such as lipophilicity and acidity.[1][2] Among the vast arsenal of fluorinated building blocks, 3-Fluorophenyl acetate stands out as a versatile and valuable intermediate.[3] This guide provides a comprehensive technical overview of this compound, detailing its properties, strategic applications, and practical methodologies for its use in pharmaceutical research and development. We will explore its role not just as a precursor, but as a key structural component, offering field-proven insights into the causality behind its utility in synthesizing advanced pharmaceutical agents.

Physicochemical Properties and Specifications

This compound, also known as acetic acid 3-fluorophenyl ester, is a colorless to nearly colorless liquid.[3] Its utility in synthesis is underpinned by its specific chemical characteristics, which allow for controlled reactivity. The acetate group serves as a convenient protecting group for the phenol or as a leaving group in various transformations, while the meta-positioned fluorine atom imparts unique electronic properties to the aromatic ring.

A summary of its key properties is presented below for quick reference.

| Property | Value | Reference |

| CAS Number | 701-83-7 | [3][4] |

| Molecular Formula | C₈H₇FO₂ | [3][4] |

| Molecular Weight | 154.14 g/mol | [3][4] |

| Boiling Point | 77-78 °C at 13 mmHg | [4] |

| Density | 1.147 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.4800 | [4] |

| Typical Purity | ≥ 98% (by GC) | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

The Strategic Role of the 3-Fluorophenyl Moiety in Drug Design

The introduction of a fluorine atom onto a phenyl ring is a well-established strategy for optimizing drug-like properties.[5] The placement of fluorine at the meta-position, as in this compound, offers a distinct set of advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine at a potential site of aromatic hydroxylation effectively blocks this metabolic pathway, increasing the compound's half-life and bioavailability.

-

Modulation of Acidity (pKa): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This can lower the pKa of nearby acidic protons, such as those on a phenol or aniline, which can be critical for optimizing target binding or cell permeability.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak acceptor) and dipole-dipole interactions within a protein's active site, thereby enhancing binding affinity and selectivity.

-

Lipophilicity Tuning: The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. This effect is carefully balanced by medicinal chemists to achieve the desired absorption, distribution, metabolism, and excretion (ADME) profile.

These combined effects make the 3-fluorophenyl group a privileged motif in a variety of therapeutic areas, including oncology and neurology.[6]

Synthetic Pathways and Applications

This compound serves dual roles in synthesis: as a stable precursor to the highly useful intermediate 3-fluorophenol, and as a direct building block for constructing more complex molecules.

3.1. Role as a Synthetic Intermediate: Gateway to 3-Fluorophenol

One of the most common applications of this compound is its use as a protected form of 3-fluorophenol. The acetate group is readily cleaved under basic or acidic conditions, providing a high-yielding and clean route to the free phenol. This is particularly advantageous as 3-fluorophenol is a key precursor for forming diaryl ethers, a common linkage in many biologically active compounds.

Caption: Workflow for the deprotection of this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

This protocol describes a standard laboratory procedure for the saponification of this compound to yield 3-fluorophenol.

Materials:

-

This compound (1.0 eq)

-

Sodium hydroxide (NaOH) (1.5 eq)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol (approx. 5-10 mL per gram of acetate) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (1.5 eq) in water to create an aqueous solution. Add the NaOH solution to the flask containing the acetate solution.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification & Extraction: Add water to the remaining aqueous residue and cool the flask in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of 2M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-fluorophenol. The product can be further purified by distillation or column chromatography if necessary.

Causality: The use of a strong base like NaOH facilitates the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, leading to the cleavage of the acyl-oxygen bond.[7] The subsequent acidic work-up ensures the final product is the protonated phenol rather than the sodium phenoxide salt.

3.2. Role as a Building Block in Drug Synthesis: Case Studies

The N-(3-fluorophenyl) moiety is a key pharmacophore in several advanced drug candidates. While these molecules may be synthesized from various precursors like 3-fluoroaniline, the underlying strategic importance of the 3-fluorophenyl group is derived from the same principles.

Case Study: Aurora Kinase B (AURKB) Inhibitors

Aurora kinase B is a critical regulator of cell division and a promising target in oncology.[6] The discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide highlighted a class of potent and selective AURKB inhibitors.[6] In this structure, the N-(3-fluorophenyl)acetamide group is crucial for binding and cellular activity. The synthesis of such a moiety typically involves an amidation reaction between a carboxylic acid precursor and 3-fluoroaniline.

Caption: General scheme for forming the N-(3-fluorophenyl)amide bond.

This reaction underscores the value of having access to fluorinated building blocks. The electronic properties conferred by the meta-fluorine atom can influence the nucleophilicity of the aniline and the stability of the final amide product, contributing to the overall pharmacological profile.

Analytical and Quality Control Methodologies

Ensuring the identity and purity of this compound is critical for its use in pharmaceutical synthesis, where impurities can lead to unwanted side reactions and complicate purification. A multi-technique approach is standard for quality control.

| Analytical Technique | Purpose | Key Observations |

| Gas Chromatography (GC) | Purity Assessment & Quantification | A single major peak indicates high purity. Retention time is characteristic of the compound. Area percentage is used for quantification.[3] |

| ¹H NMR | Structural Confirmation | Provides information on the proton environment. Expect signals for the acetyl methyl group (~2.3 ppm) and distinct aromatic protons, showing splitting patterns influenced by the fluorine atom. |

| ¹⁹F NMR | Fluorine Confirmation | A single signal confirms the presence of one fluorine environment. Its chemical shift is characteristic of a fluorine atom on an aromatic ring. |

| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular ion peak (M⁺) should correspond to the compound's molecular weight (154.14 g/mol ). |

| FT-IR Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for the C=O stretch of the ester (around 1760 cm⁻¹) and C-F bond vibrations. |

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is acutely toxic if swallowed.[4]

-

Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Skin Sensitization (Category 1); Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[4]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2 - 8 °C.[3] Keep away from strong oxidizing agents, acids, and bases.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block that empowers medicinal chemists to engineer superior drug candidates. Its value lies in the predictable and beneficial effects of the meta-fluorine substitution, which enhances metabolic stability and modulates electronic properties.[3] Through straightforward transformations like hydrolysis, it provides access to other key intermediates such as 3-fluorophenol. As the demand for more sophisticated and effective pharmaceuticals grows, the utility of well-characterized, versatile, and strategically designed building blocks like this compound will continue to be indispensable in the drug discovery and development pipeline.[10][11]

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. aksci.com [aksci.com]

- 10. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 11. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - Enamine [enamine.net]

3-Fluorophenyl acetate safety data sheet (SDS)

An In-depth Technical Guide to the Safety of 3-Fluorophenyl acetate

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety data for this compound, a versatile compound utilized in pharmaceuticals and organic synthesis. The information is compiled from various safety data sheets to ensure a comprehensive and reliable resource for laboratory and industrial applications.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These parameters are essential for understanding its behavior under various experimental conditions.

| Property | Value | References |

| Synonyms | Acetic acid 3-fluorophenyl ester, 1-Acetoxy-3-fluorobenzene | [1] |

| CAS Number | 701-83-7 | [1][2] |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Purity | ≥ 98% (GC), 97% | [1][2] |

| Density | 1.147 g/mL at 25 °C, 1.18 g/mL | [1][2] |

| Boiling Point | 77-78 °C at 13 mmHg | [2] |

| Refractive Index | n20/D 1.4800 | [2] |

Safety and Hazard Information

This section provides critical safety information, including hazard classifications and handling precautions for this compound.

| Safety Parameter | Value | References |

| Signal Word | Danger | [2] |

| Flash Point | 75.6 °C (168.1 °F) - closed cup | [2] |

| Storage Class | 10 - Combustible liquids | [2] |

| Target Organs | Respiratory system | [2] |

| Storage Temperature | 2 - 8 °C | [1] |

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Hazard Classifications: [2]

-

Acute Toxicity, Oral (Category 4)

-

Eye Damage (Category 1)

-

Skin Irritation (Category 2)

-

Skin Sensitization (Category 1)

-

Specific target organ toxicity — single exposure (Category 3)

Experimental Safety Protocols

Adherence to strict safety protocols is crucial when handling this compound. The following sections detail the recommended procedures for safe handling, storage, and emergency response.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment should be worn to minimize exposure.[2]

-

Eye/Face Protection: Use of eyeshields and a faceshield is mandatory.[2]

-

Hand Protection: Wear suitable chemical-resistant gloves.[2]

-

Respiratory Protection: A type ABEK (EN14387) respirator filter is recommended.[2]

-

Skin and Body Protection: Long-sleeved clothing should be worn.[3]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

-

Handling:

-

Storage:

First Aid Measures

In case of accidental exposure, the following first aid measures should be taken immediately:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4][6] If you feel unwell, call a poison center or doctor.[4]

-

In Case of Skin Contact: Remove all contaminated clothing immediately.[5] Wash the skin with plenty of soap and water.[4][6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do, and continue rinsing.[4][6]

-

If Swallowed: Rinse mouth with water.[7] Do NOT induce vomiting.[8]

Safety Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Fluorphenylacetat 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. aksci.com [aksci.com]

- 5. corecheminc.com [corecheminc.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Storage and Handling of 3-Fluorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions, stability, and handling procedures for 3-fluorophenyl acetate. The information is intended to ensure the integrity and safety of the compound in a laboratory and research setting.

Optimal Storage Conditions

Proper storage is crucial for maintaining the quality and stability of this compound. The primary recommended storage temperature is between 2°C and 8°C [1]. Storing the compound under these refrigerated conditions helps to minimize degradation.

For long-term storage, it is advisable to keep the container tightly sealed in a cool, dry, and well-ventilated area. This minimizes exposure to moisture and atmospheric contaminants that could potentially lead to hydrolysis or other degradation pathways.

Summary of Storage Recommendations

| Parameter | Recommendation | Source(s) |

| Storage Temperature | 2 - 8 °C | [1] |

| Atmosphere | Store in a dry environment. | Inferred from general chemical storage principles. |

| Container | Tightly sealed container. | Inferred from general chemical storage principles. |

| Ventilation | Store in a well-ventilated area. | Inferred from general chemical safety guidelines. |

Chemical Stability Profile

While specific experimental stability data for this compound is not extensively available in the public domain, an understanding of its stability can be inferred from the behavior of related compounds, such as other phenyl acetates and fluorinated aromatic compounds.

Hydrolysis

Phenyl acetate and its derivatives are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by pH and temperature. It is anticipated that this compound will hydrolyze to form 3-fluorophenol and acetic acid. The electron-withdrawing nature of the fluorine atom may influence the rate of hydrolysis compared to unsubstituted phenyl acetate.

Thermal Decomposition

Aromatic esters, when subjected to high temperatures, can undergo thermal decomposition. The specific degradation pathway and products for this compound are not documented in the available literature. However, general degradation of similar esters can lead to the cleavage of the ester bond.

Photostability

Fluorinated aromatic compounds can be susceptible to photodegradation upon exposure to UV light. The energy from the light can induce cleavage of chemical bonds, leading to the formation of degradation products. To ensure the integrity of this compound, it is recommended to store it in a light-protected environment, such as in an amber vial or in a dark cabinet.

Incompatible Materials

To prevent unwanted reactions and degradation, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases. Contact with these substances could accelerate decomposition.

Experimental Protocol: Stability-Indicating HPLC Method

The following is a generalized, hypothetical protocol for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This protocol is based on common practices for related compounds and would require validation for this specific analyte.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

1. Materials and Reagents:

- This compound reference standard

- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)

- Water (HPLC grade, purified)

- Formic acid or Phosphoric acid (for pH adjustment)

- Sodium hydroxide (for forced degradation)

- Hydrochloric acid (for forced degradation)

- Hydrogen peroxide (for forced degradation)

2. Chromatographic Conditions (to be optimized):

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

- Flow Rate: 1.0 mL/min

- Detection Wavelength: To be determined by UV-Vis scan (likely around 254 nm)

- Injection Volume: 10 µL

- Column Temperature: 30°C

3. Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to a concentration of 1 mg/mL.

- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve.

- Sample Solution: Prepare samples to be tested at a similar concentration to the working standards.

4. Forced Degradation Studies:

- Acid Hydrolysis: Reflux the drug solution with 0.1 M HCl at 80°C for a specified time.

- Base Hydrolysis: Reflux the drug solution with 0.1 M NaOH at 80°C for a specified time.

- Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

- Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).

- Photodegradation: Expose the drug solution to UV light (e.g., 254 nm).

5. Method Validation (as per ICH guidelines):

- Specificity: Analyze degradation samples to ensure the peak for this compound is well-resolved from any degradation products.

- Linearity: Analyze a series of concentrations to establish the linear range of the method.

- Accuracy: Perform recovery studies by spiking a known amount of the drug into a placebo matrix.

- Precision: Assess intraday and interday variability of the results.

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

- Robustness: Evaluate the effect of small, deliberate variations in method parameters.

Handling and Safety Workflow

Proper handling procedures are essential for the safety of laboratory personnel and to maintain the integrity of the chemical. The following diagram illustrates a logical workflow for handling and storing this compound.

Conclusion

The optimal storage condition for this compound is refrigeration at 2-8°C in a tightly sealed container, protected from light and moisture. While specific stability data is limited, it is prudent to handle this compound as being potentially susceptible to hydrolysis, thermal degradation, and photodecomposition. Adherence to standard laboratory safety protocols, including the use of personal protective equipment and working in a well-ventilated area, is essential. For quantitative analysis and stability assessment, the development and validation of a stability-indicating HPLC method is recommended. By following these guidelines, researchers can ensure the integrity of this compound for their scientific investigations.

References

3-Fluorophenyl acetate stability and handling

An In-depth Technical Guide to the Stability and Handling of 3-Fluorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and proper handling procedures for this compound. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity of the compound and promoting safe laboratory practices.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid.[1] It is recognized for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals, where the fluorine substitution can enhance reactivity and selectivity in chemical reactions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Synonyms | Acetic acid 3-fluorophenyl ester, 1-Acetoxy-3-fluorobenzene[1] |

| CAS Number | 701-83-7[1] |

| Molecular Formula | C₈H₇FO₂[1] |

| Molecular Weight | 154.14 g/mol [1] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 78 °C at 13 mmHg[1] |

| Density | 1.18 g/cm³[1] |

| Refractive Index | n20/D 1.48[1] |

| Purity | ≥ 98% (GC)[1] |

Stability and Degradation

Hydrolysis

Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases. For phenyl acetates, base-catalyzed hydrolysis is a significant degradation pathway, even in near-neutral conditions, particularly for esters with good leaving groups or electron-withdrawing substituents.[2] The fluorine atom in the meta-position of this compound is an electron-withdrawing group, which is expected to influence the rate of hydrolysis. Studies on substituted phenyl acetates have shown that the rate of hydrolysis is dependent on the nature and position of the substituent on the phenyl ring.[3][4]

General Hydrolysis Reaction:

Incompatible Materials and Conditions to Avoid

To ensure the stability of this compound, contact with the following should be avoided:

The compound is stable under recommended storage conditions.[5]

Handling and Storage

Proper handling and storage are crucial for maintaining the quality and safety of this compound.

Recommended Storage

-

Temperature: Store in a refrigerator at 2 - 8 °C.[1]

-

Container: Keep the container tightly closed and upright.[6]

-

Environment: Store in a cool, dry, and well-ventilated place.[6]

Handling Procedures

Always handle this compound in accordance with good industrial hygiene and safety practices.[6]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse.[6]

Experimental Protocols

General Protocol for Kinetic Analysis of Phenyl Acetate Hydrolysis

While a specific protocol for this compound was not found, a general method for studying the kinetics of base-catalyzed hydrolysis of phenyl esters can be adapted. This method typically involves monitoring the reaction under pseudo-first-order conditions using UV spectrophotometry.[7]

Objective: To determine the rate constant for the hydrolysis of a phenyl acetate under specific conditions (e.g., pH, temperature, solvent).

Materials:

-

Phenyl acetate of interest (e.g., this compound)

-

Buffer solution of desired pH

-

Solvent (if required, e.g., 50% (v/v) aqueous dimethyl sulfoxide)[7]

-

UV-Vis Spectrophotometer

-

Thermostatted cuvette holder

-

Standard laboratory glassware

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the phenyl acetate in a suitable solvent.

-

Prepare a buffer solution to maintain a constant pH throughout the experiment. The concentration of the base (e.g., NaOH) should be in large excess compared to the ester to ensure pseudo-first-order kinetics.[7]

-

-

Kinetic Measurement:

-

Equilibrate the buffer solution to the desired temperature in the thermostatted cuvette holder of the UV-Vis spectrophotometer.

-

Initiate the reaction by adding a small aliquot of the phenyl acetate stock solution to the cuvette containing the buffer.

-

Immediately begin monitoring the change in absorbance at a wavelength corresponding to the formation of the phenoxide product.

-

Record the absorbance at regular time intervals until the reaction is complete.

-

-

Data Analysis:

-

The observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of (A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this line will be -k_obs.

-

The second-order rate constant (k_OH) can then be calculated by dividing k_obs by the concentration of the hydroxide ion.

-

Safety Information

Hazard Statements:

Precautionary Statements:

-

Wash face, hands, and any exposed skin thoroughly after handling.[5]

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

Hazardous Decomposition Products:

-

Under fire conditions, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[5]

This technical guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the latest Safety Data Sheet (SDS) for the most current and detailed safety information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pangea.stanford.edu [pangea.stanford.edu]

- 3. Substituent effects on substrate activation and Michaelis-Menten Kinetic parameters in the alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids | Semantic Scholar [semanticscholar.org]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Fluorophenyl Acetate

Abstract

3-Fluorophenyl acetate is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The presence of the fluorine atom can significantly alter the biological activity and physicochemical properties of target molecules, making it a key building block in medicinal chemistry and drug discovery.[1] This application note provides a detailed, validated protocol for the synthesis of this compound via the pyridine-catalyzed acylation of 3-fluorophenol with acetic anhydride. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and present a comprehensive guide to purification and characterization, ensuring a high-purity final product. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable and well-understood synthetic methodology.

Compound Data and Safety Information

A clear understanding of the physical, chemical, and safety properties of the target compound is critical before commencing any synthetic work.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |